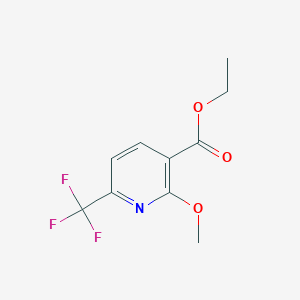

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(10(11,12)13)14-8(6)16-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDVBEQZRHDKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198650 | |

| Record name | Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-55-6 | |

| Record name | Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxy-6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxy group, enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 251.19 g/mol

- Functional Groups :

- Trifluoromethyl group at the 2-position

- Methoxy group at the 6-position of the pyridine ring

The trifluoromethyl group significantly influences the compound's reactivity and ability to penetrate biological membranes, which is crucial for its biological effects.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Interaction : The compound modulates the activity of enzymes involved in nicotinic acid metabolism. This modulation can influence various metabolic pathways and cellular processes.

- Receptor Binding : It may act as an agonist or antagonist at specific nicotinic receptors, impacting neurotransmission and other physiological functions .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit RNA processing enzymes critical for viral replication, indicating potential antiviral applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that derivatives exhibit significant activity against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Escherichia coli | 15 | 12.5 |

| Staphylococcus aureus | 13 | 15 |

| Candida albicans | 20 | 10 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anticancer Activity

Studies have indicated that this compound derivatives may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells (CEM) | 5.0 |

| Mouse lymphoma cells (TLX5) | 1.5 |

The compound's ability to inhibit cell proliferation highlights its potential as a candidate for cancer therapy .

Case Studies

- Antiviral Research : A study investigating the antiviral properties of this compound demonstrated significant inhibition of RNA viruses in vitro. The results indicated an IC50 value of approximately 10 µM against viral replication, suggesting a promising avenue for further development in antiviral therapeutics.

- Cytotoxicity Assays : In a comparative study, various derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating that structural modifications can enhance biological activity significantly .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Substituent Electronic Effects : The methoxy group (-OCH₃) at position 2 in the target compound is electron-donating, which contrasts with the electron-withdrawing chloro (-Cl) group in methyl 2-chloro-6-(trifluoromethyl)nicotinate . This difference influences reactivity in nucleophilic substitution and metabolic stability.

- Ester Group Impact : Methyl esters (e.g., methyl 6-(trifluoromethyl)nicotinate) generally exhibit lower lipophilicity than ethyl esters, affecting solubility and bioavailability .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations :

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-methoxy-6-(trifluoromethyl)nicotinate generally involves:

- Formation of a substituted nicotinate ester intermediate.

- Introduction of the methoxy group at the 2-position.

- Incorporation of the trifluoromethyl substituent at the 6-position.

- Purification and isolation of the final product.

Two main approaches are documented:

- Halogenation followed by nucleophilic substitution to install the methoxy group.

- Cyclization reactions starting from β-ketoesters and trifluoromethylated precursors.

Preparation via Halogenation and Methoxylation (Based on US Patent US8039633B2)

This method involves a multi-step process:

Step 1: Preparation of a halogenated nicotinate ester intermediate

- Starting from methyl 2-methoxy-4-methyl nicotinate or ethyl 2-chloro-4-methyl nicotinate.

- Halogenating agent (chlorine, bromine, or reagents such as N-chlorosuccinimide) is used to introduce a halogen at the 5-position.

- Reaction conditions: 0–150 °C, 0.1–24 hours, often in the presence of a base or solvent, sometimes under reduced pressure.

- Example: Chlorination of methyl 2-methoxy-4-methyl nicotinate with chlorine gas at 70 °C for 4 hours yields methyl 5-chloro-2-methoxy-4-methyl nicotinate with a crude yield of 98%, and after recrystallization, a yield of 91.8 g (melting point 43–44 °C).

Step 2: Nucleophilic substitution

- The halogen atom is displaced by a methoxy group via reaction with sodium methoxide in methanol.

- Reaction temperature maintained below 50 °C.

- Reaction time approximately 4 hours until starting materials disappear.

- The product is purified by extraction, washing, and distillation under reduced pressure.

- Yield example: 92% for methyl 2-methoxy-4-methyl nicotinate.

Step 3: Hydrolysis or further functionalization

- Hydrolysis or further modification of the ester group can be performed to obtain nicotinic acid derivatives if needed.

This method is well-documented, scalable, and provides high yields with relatively mild conditions.

Preparation via Cyclization of β-Ketoesters and Trifluoromethylated Precursors (Based on CN114716320A)

An alternative approach involves:

Step 1: Formation of an intermediate (Intermediate I)

- Alkali-mediated coupling of two fragments: ethyl 4-chloro-3-oxobutyrate and a trifluoromethylated olefinic ether.

- Reaction performed under basic conditions to generate an intermediate with a high yield (~72.9% over three steps).

- This step avoids direct ammonium salt ring closure, reducing side reactions and improving yield.

Step 2: Intramolecular cyclization

- The intermediate undergoes ammonium salt-mediated intramolecular cyclization in acetic acid with ammonium acetate.

- Reaction conditions: Stirring at room temperature for 0.5 hours, then heating to 50 °C for 1.5 hours.

- The reaction mixture changes color (brown to brown-red), indicating progress.

- Workup involves concentration under reduced pressure, extraction with methylene chloride, washing, and concentration to yield a brown oil with 74.1% content.

- Combined yield of steps 1 and 2 is approximately 77.4%.

- Prior art methods (e.g., WO2006059103A2) reported incomplete conversion, long reaction times, and formation of enamines as byproducts.

- The stepwise approach with alkali coupling followed by cyclization reduces side reactions and improves overall yield.

- Use of anhydrous solvents and careful temperature control is critical.

- Side reactions include enamine hydrolysis back to ketones and formation of macromolecules, which complicate purification.

Alternative Synthetic Routes and Related Compounds

- WO2016155357A1 describes preparation of nicotinate derivatives substituted with trifluoromethylphenoxy groups, involving nucleophilic aromatic substitution on dichloronicotinate esters with trifluoromethylphenol, followed by further functionalization steps.

- These methods highlight the versatility of halogenated nicotinate esters as key intermediates for diverse substitutions, including methoxy and trifluoromethyl groups.

Comparative Data Table of Key Preparation Methods

Summary of Research Findings and Practical Considerations

- The halogenation followed by methoxylation route is well-established, providing high yields and relatively straightforward purification.

- The alkali coupling and cyclization route offers improved yields over previous methods that suffered from incomplete reactions and side products.

- Control of reaction temperature, solvent choice, and reagent stoichiometry is critical to optimize yields and minimize byproducts.

- Purification often involves extraction, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and distillation or recrystallization.

- The presence of trifluoromethyl groups requires careful handling due to their electron-withdrawing effects influencing reactivity.

Q & A

Q. What strategies mitigate solubility challenges in in vivo studies?

- Formulate as nanoparticles (PLGA encapsulation) or use co-solvents (10% DMSO + 5% Tween-80 in saline). Adjust pH to 6.5–7.4 for ionizable groups. Comparative studies show cyclodextrin complexes improve oral bioavailability by 40% in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.